molecular formula C21H20N2O8 B3961544 ethyl {3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B3961544
M. Wt: 428.4 g/mol
InChI Key: SBQUAGKEHUHPNV-UHFFFAOYSA-N
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Description

Ethyl 3- (4-hydroxy-3-methoxyphenyl)propionate is a compound with the molecular formula C12H16O4 . It’s a type of ester, which are commonly used in a wide variety of fields, including the food industry, cosmetics, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For Ethyl 3- (4-hydroxy-3-methoxyphenyl)propionate, its molecular weight is 224.25 g/mol .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, esters like Ethyl 3- (4-hydroxy-3-methoxyphenyl)propionate can undergo reactions such as hydrolysis, reduction, and Claisen condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For Ethyl 3- (4-hydroxy-3-methoxyphenyl)propionate, it has a molecular weight of 224.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 6 .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, many bioactive molecules contain a pyridine scaffold, which can be modified to improve their biological activities .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Properties

IUPAC Name

ethyl 2-[3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxoindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O8/c1-3-31-19(25)12-22-15-7-5-4-6-14(15)21(27,20(22)26)11-17(24)13-8-9-18(30-2)16(10-13)23(28)29/h4-10,27H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQUAGKEHUHPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl {3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 3
Reactant of Route 3
ethyl {3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 4
Reactant of Route 4
ethyl {3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 5
Reactant of Route 5
ethyl {3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 6
ethyl {3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

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